{[1-(2-Methoxyethyl)-1H-indol-3-yl]sulfanyl}acetonitrile
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Overview
Description
2-((1-(2-Methoxyethyl)-1H-indol-3-yl)thio)acetonitrile is an organic compound that features an indole core structure substituted with a methoxyethyl group and a thioacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(2-methoxyethyl)-1H-indol-3-yl)thio)acetonitrile typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Thioacetonitrile Addition:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-(2-Methoxyethyl)-1H-indol-3-yl)thio)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((1-(2-methoxyethyl)-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core structure allows it to bind to various biological targets, potentially modulating their activity. The methoxyethyl and thioacetonitrile groups can further influence its binding affinity and specificity.
Comparison with Similar Compounds
2-((1-(2-Hydroxyethyl)-1H-indol-3-yl)thio)acetonitrile: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
2-((1-(2-Ethoxyethyl)-1H-indol-3-yl)thio)acetonitrile: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness: 2-((1-(2-Methoxyethyl)-1H-indol-3-yl)thio)acetonitrile is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern may offer distinct advantages in terms of binding affinity and selectivity for certain biological targets.
Properties
CAS No. |
61021-41-8 |
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Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-3-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C13H14N2OS/c1-16-8-7-15-10-13(17-9-6-14)11-4-2-3-5-12(11)15/h2-5,10H,7-9H2,1H3 |
InChI Key |
VSHFYMPPOOCZIV-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)SCC#N |
Origin of Product |
United States |
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